molecular formula C10H10N2S2 B14124867 5-(Dimethylamino)isoindoline-1,3-dithione

5-(Dimethylamino)isoindoline-1,3-dithione

Cat. No.: B14124867
M. Wt: 222.3 g/mol
InChI Key: OHWZDGMPEGCYCT-UHFFFAOYSA-N
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Description

5-(Dimethylamino)isoindoline-1,3-dithione is a heterocyclic compound that belongs to the isoindoline family. Isoindolines are known for their diverse biological activities and are present in many synthetic compounds, natural products, and bioactive small molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)isoindoline-1,3-dithione typically involves the reaction of isoindoline derivatives with dimethylamine and sulfur sources. One common method is the reaction of isoindoline-1,3-dione with dimethylamine and elemental sulfur under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5-(Dimethylamino)isoindoline-1,3-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the dithione group to dithiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)isoindoline-1,3-dithione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. Additionally, its ability to inhibit β-amyloid protein aggregation indicates potential use in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Uniqueness: 5-(Dimethylamino)isoindoline-1,3-dithione stands out due to its unique dithione group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the development of advanced materials and potential therapeutic agents .

Properties

Molecular Formula

C10H10N2S2

Molecular Weight

222.3 g/mol

IUPAC Name

5-(dimethylamino)isoindole-1,3-dithione

InChI

InChI=1S/C10H10N2S2/c1-12(2)6-3-4-7-8(5-6)10(14)11-9(7)13/h3-5H,1-2H3,(H,11,13,14)

InChI Key

OHWZDGMPEGCYCT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=S)NC2=S

Origin of Product

United States

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